



## Proteomic and metabolomic changes after sulfur mustard exposure

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An in-depth analysis of the complex molecular cascades following exposure to sulfur mustard (SM) is critical for the development of effective diagnostics and therapeutic interventions. This technical guide provides a comprehensive overview of the proteomic and metabolomic alterations observed in response to SM, tailored for researchers, scientists, and drug development professionals.

## **Proteomic Changes Following Sulfur Mustard Exposure**

Exposure to sulfur mustard, a potent alkylating agent, induces significant and lasting changes in the proteome, reflecting underlying pathological processes such as inflammation, oxidative stress, and tissue damage.[1] Studies on human subjects, some conducted decades after exposure, and in various animal and cellular models, have identified a range of protein biomarkers associated with both acute and chronic effects of SM.[1][2]

In individuals with long-term pulmonary complications, proteomic analyses of serum and plasma have revealed altered levels of several key proteins.[2][3] Notably, isoforms of haptoglobin and amyloid A1 were consistently detected in patients with lung diseases but not in healthy controls.[3][4] A comparative proteomics study identified 14 upregulated and 6 downregulated proteins in the serum of chronic mustard lung patients, pointing towards ongoing poor repair cycles in affected tissues.[5] These changes are tightly linked to chronic inflammation, oxidative stress, mitochondrial dysfunction, and increased activity of proteases like caspases and matrix metalloproteinases.[1]







In vitro studies using human epidermal keratinocytes have shown that SM directly alkylates structural proteins, including cytokeratins (K14, K16, K17), actin, and galectin-7, which are crucial for maintaining cellular architecture.[6] This alkylation may be a primary event leading to the characteristic blistering (vesication) of the skin.[6] Furthermore, large-scale quantitative phosphoproteomic approaches have identified over 2,300 phosphorylation sites with altered levels after SM exposure in keratinocytes, implicating numerous signaling pathways in the cellular response to SM-induced toxicity.[7][8]

### **Quantitative Proteomic Data Summary**

The following table summarizes key proteins identified as altered following sulfur mustard exposure across various studies.



| Protein  | Change                    | Sample<br>Type    | Study<br>Population <i>l</i><br>Model            | Key<br>Function /<br>Pathway             | Reference |
|--|---------------------------|-------------------|--|--|-----------|
| Haptoglobin<br>(α1 isoforms)                   | Upregulated /<br>Detected | Plasma /<br>Serum | Human<br>(Chronic<br>Lung<br>Disease)            | Acute Phase<br>Response,<br>Inflammation | [3][4]    |
| Amyloid A1<br>(isoforms)                       | Upregulated /<br>Detected | Plasma /<br>Serum | Human<br>(Chronic<br>Lung<br>Disease)            | Acute Phase<br>Response,<br>Inflammation | [3][4]    |
| ATPase<br>Inhibitor                            | Upregulated               | Serum             | Human (with<br>Respiratory<br>Complication<br>s) | Mitochondrial<br>Function                | [2]       |
| Cytochrome c<br>oxidase<br>assembly<br>protein | Upregulated               | Serum             | Human (with<br>Respiratory<br>Complication<br>s) | Mitochondrial<br>Function                | [2]       |
| T cell<br>receptor<br>alpha                    | Upregulated               | Serum             | Human (with<br>Respiratory<br>Complication<br>s) | Immune<br>Response                       | [2]       |
| Immunoglobu<br>Iin lambda                      | Upregulated               | Serum             | Human (with<br>Respiratory<br>Complication<br>s) | Immune<br>Response                       | [2]       |
| Hematopoieti<br>c cell signal<br>transducer    | Upregulated               | Serum             | Human (with<br>Respiratory<br>Complication<br>s) | Signal<br>Transduction                   | [2]       |
| RNA<br>demethylase                             | Absent                    | Serum             | Human<br>(Exposed                                | RNA<br>Modification                      | [2]       |



|                                     |                         |                                     | Groups)                               |   |     |
|-------------------------------------|-------------------------|-------------------------------------|---------------------------------------|---|-----|
| Apolipoprotei<br>n A1               | Downregulate<br>d       | Serum                               | Human<br>(Skin/Lung<br>Damage)        | Lipid<br>Metabolism                       | [9] |
| Transferrin                         | Altered<br>Expression   | Not Specified                       | Human (30<br>years post-<br>exposure) | Iron<br>Transport                         | [1] |
| Alpha 1<br>antitrypsin              | Altered<br>Expression   | Not Specified                       | Human (30<br>years post-<br>exposure) | Protease<br>Inhibition,<br>Inflammation   | [1] |
| Protein<br>disulfide<br>isomerase   | Altered<br>Expression   | Not Specified                       | Human (30<br>years post-<br>exposure) | Protein Folding, Oxidative Stress         | [1] |
| Cytokeratins<br>(K14, K16,<br>K17)  | Adducted /<br>Breakdown | Human<br>Epidermal<br>Keratinocytes | In Vitro                              | Cytoskeleton,<br>Structural<br>Integrity  | [6] |
| Actin                               | Adducted                | Human<br>Epidermal<br>Keratinocytes | In Vitro                              | Cytoskeleton                              | [6] |
| Galectin-7                          | Adducted                | Human<br>Epidermal<br>Keratinocytes | In Vitro                              | Cell<br>Adhesion,<br>Apoptosis            | [6] |
| Heat Shock<br>Protein 27<br>(HSP27) | New Charge<br>Variants  | Human<br>Epidermal<br>Keratinocytes | In Vitro                              | Stress<br>Response,<br>Protein<br>Folding | [6] |

# Metabolomic Changes Following Sulfur Mustard Exposure







Metabolomic profiling of individuals exposed to sulfur mustard reveals significant and persistent dysregulation of key metabolic pathways.[10] These alterations provide insights into the systemic biochemical consequences of SM toxicity and offer potential biomarkers for exposure and disease severity.[11]

Studies using proton nuclear magnetic resonance (¹H-NMR) and mass spectrometry on serum and plasma samples have identified distinct metabolic signatures in exposed individuals, even decades after the initial event.[11][12] In patients with chronic complications, the most consistently affected pathways include vitamin B6 metabolism (down-regulated), bile acid metabolism (up-regulated), and tryptophan metabolism (down-regulated).[11][13]

Further analysis of plasma from rabbits ocularly exposed to SM vapors showed profound, time-dependent dysregulation of sulfur-containing amino acids, phenylalanine, tyrosine, tryptophan, polyamine, and purine biosynthesis.[10] Specific metabolites like taurine and 3,4-dihydroxy-phenylalanine (Dopa) appeared to correlate with the different phases of ocular damage, while changes in adenosine, polyamines, and acylcarnitines might be linked to neovascularization.
[10] In lung injury models, metabolomic analysis points to extensive depletion of adenine and disruption of nucleotide metabolism, consistent with the DNA and RNA damaging effects of SM.
[14]

## **Quantitative Metabolomic Data Summary**

The table below outlines key metabolites and pathways found to be altered after sulfur mustard exposure.



| Metabolite /<br>Pathway                       | Change            | Sample<br>Type    | Study<br>Population /<br>Model                              | Implicated<br>Process                              | Reference |
|---|-------------------|-------------------|---|--|-----------|
| Vitamin B6<br>Metabolism                      | Downregulate<br>d | Serum             | Human<br>(Chronic<br>Complication<br>s)                     | Co-enzyme<br>function,<br>Amino Acid<br>Metabolism | [11]      |
| Bile Acid<br>Metabolism                       | Upregulated       | Serum             | Human<br>(Chronic<br>Complication<br>s)                     | Lipid<br>Digestion,<br>Signaling                   | [11]      |
| Tryptophan<br>Metabolism                      | Downregulate<br>d | Serum /<br>Plasma | Human<br>(Chronic<br>Complication<br>s), Rabbit<br>(Ocular) | Inflammation,<br>Neurotransmi<br>tter Synthesis    | [10][11]  |
| Sulfur Amino<br>Acid Pathway                  | Dysregulated      | Plasma            | Rabbit<br>(Ocular<br>Exposure)                              | Antioxidant Defense, Protein Synthesis             | [10]      |
| Polyamine<br>Biosynthesis                     | Dysregulated      | Plasma            | Rabbit<br>(Ocular<br>Exposure)                              | Cell Growth,<br>Proliferation                      | [10]      |
| Purine<br>Biosynthesis                        | Dysregulated      | Plasma            | Rabbit<br>(Ocular<br>Exposure)                              | Nucleotide<br>Metabolism,<br>Energy                | [10]      |
| Taurine                                       | Altered           | Plasma            | Rabbit<br>(Ocular<br>Exposure)                              | Osmoregulati<br>on,<br>Antioxidant                 | [10]      |
| 3,4-<br>dihydroxy-<br>phenylalanine<br>(Dopa) | Altered           | Plasma            | Rabbit<br>(Ocular<br>Exposure)                              | Neurotransmi<br>tter Precursor                     | [10]      |



| Adenosine                                      | Downregulate<br>d       | Lung Tissue<br>Model | In Vitro                                   | Nucleotide<br>Metabolism,<br>Anti-<br>inflammatory | [14]         |
|--|-------------------------|----------------------|--|--|--------------|
| Ketone<br>Bodies                               | Increased               | Serum                | Human (Lung<br>Disease)                    | Energy<br>Metabolism                               | [15]         |
| Lactate  | Increased               | Serum                | Human (Lung<br>Disease)                    | Anaerobic<br>Glycolysis                            | [15]         |
| Amino Acids<br>(Various)                       | Increased               | Serum                | Human (Lung<br>Disease)                    | Protein<br>Metabolism,<br>Energy                   | [15]         |
| Very Low-<br>Density<br>Lipoproteins<br>(VLDL) | Decreased               | Serum                | Human (Lung<br>Disease)                    | Lipid<br>Transport                                 | [15]         |
| Thiodiglycol<br>(TDG)                          | Detected /<br>Increased | Urine, Blood         | Human (Accidental Exposure), Animal Models | SM Hydrolysis Product, Exposure Biomarker          | [16][17][18] |
| β-Lyase<br>Metabolites                         | Detected /<br>Increased | Urine                | Human<br>(Accidental<br>Exposure)          | SM-<br>Glutathione<br>Conjugate<br>Metabolite      | [16][18]     |

# **Core Signaling Pathways and Experimental Workflows**

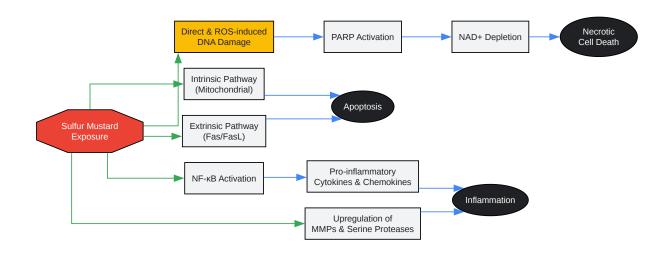
The toxicity of sulfur mustard stems from its ability to alkylate DNA, proteins, and lipids, triggering a complex network of cellular responses.[19][20] Understanding these pathways and the methods used to study them is fundamental for developing countermeasures.

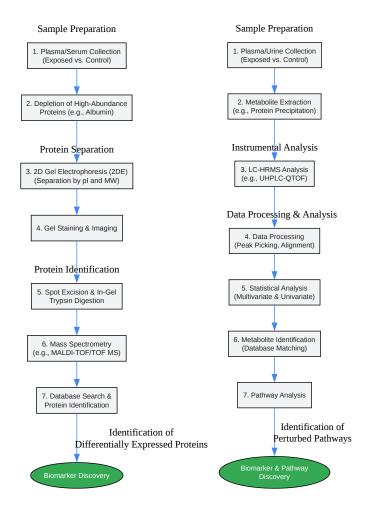


### **Key Signaling Pathways in SM Toxicity**

SM exposure initiates several interconnected signaling cascades that culminate in inflammation, apoptosis, and tissue necrosis.[19] Direct and indirect DNA damage activates Poly (ADP-ribose) polymerase (PARP), leading to a depletion of cellular NAD+ and energy crisis, which can result in cell death.[19] Concurrently, SM activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[21][22] A significant inflammatory response is also triggered, mediated by transcription factors like NF-kB, leading to the release of pro-inflammatory cytokines and chemokines.[19][22]







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